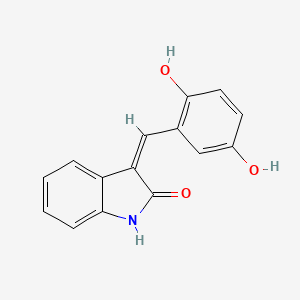
Tripolin A
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Therapeutics: Aurora A Kinase Inhibition
Tripolin A: has been identified as a novel small-molecule inhibitor of Aurora A kinase , which plays a crucial role in cell division . By inhibiting this kinase, Tripolin A can potentially be used to halt the proliferation of cancer cells, making it a promising candidate for cancer treatment.
Mitotic Regulation: Microtubule Dynamics
The compound affects the distribution of HURP (Hepatoma Up-Regulated Protein) on microtubules, which is essential for spindle formation during mitosis . This application is significant for understanding cell division and has implications for developing anti-cancer strategies.
Molecular Biology: Protein Phosphorylation Studies
Tripolin A reveals new ways of regulating mitotic microtubule stabilizers through Aurora A phosphorylation . This application is vital for molecular biology research, particularly in studying the post-translational modifications that regulate protein function.
Drug Development: Non-ATP Competitive Inhibition
As a non-ATP competitive inhibitor, Tripolin A offers a different mechanism of action compared to other inhibitors. This property can be exploited in drug development to create more effective and selective kinase inhibitors .
Cell Cycle Research: Centrosome Integrity and Spindle Formation
The ability of Tripolin A to affect centrosome integrity and spindle formation provides a tool for researchers to dissect the pathways orchestrated by Aurora kinases . This is crucial for understanding the cell cycle and its regulation.
Biochemistry: In Vitro and In Vivo Studies
Tripolin A’s action has been demonstrated through combined in vitro , in vivo single-cell, and in silico studies . This versatility makes it a valuable compound for biochemical research and pharmacological studies.
Computational Biology: In Silico Prediction
The predicted binding of Tripolin A to Aurora A kinase, although similar, is not identical to other inhibitors. This characteristic allows computational biologists to use Tripolin A as a scaffold for further inhibitor development and to explore kinase-inhibitor interactions .
Pharmacodynamics: Microtubule Dynamics in Interphase
Tripolin A affects microtubule dynamics not only during mitosis but also in interphase . This broadens the scope of its application in pharmacodynamics, where understanding the effects of drugs on cell structure and function is essential.
Mecanismo De Acción
Target of Action
The primary target of Tripolin A is Aurora A kinase . Aurora kinases are a family of mitotic regulators that exhibit gain of function in tumor cells, making them useful targets for the development of small-molecule inhibitors .
Mode of Action
Tripolin A acts as a non-ATP competitive inhibitor of Aurora A kinase . It reduces the localization of phosphorylated Aurora A on spindle microtubules (MTs), affecting centrosome integrity, spindle formation and length, as well as MT dynamics in interphase . This mode of action is consistent with Aurora A inhibition by RNAi or other specific inhibitors, such as MLN8054 or MLN8237 .
Biochemical Pathways
Therefore, Tripolin A reveals a new way of regulating mitotic MT stabilizers through Aurora A phosphorylation .
Result of Action
The result of Tripolin A’s action is a reduction in the localization of phosphorylated Aurora A on spindle microtubules (MTs), affecting centrosome integrity, spindle formation and length, as well as MT dynamics in interphase . This leads to a new way of regulating mitotic MT stabilizers through Aurora A phosphorylation .
Direcciones Futuras
Propiedades
IUPAC Name |
(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKSBDLWMROKNU-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripolin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



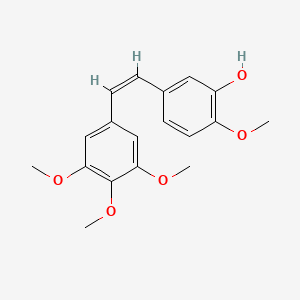

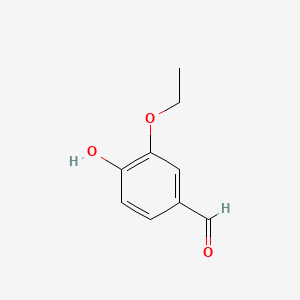
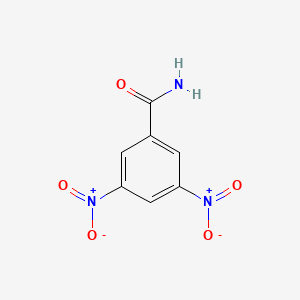
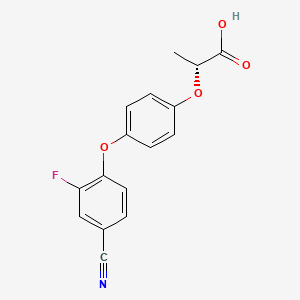
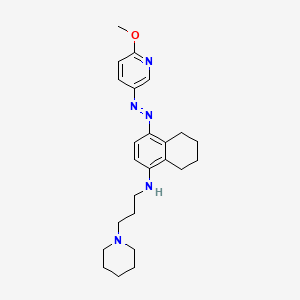
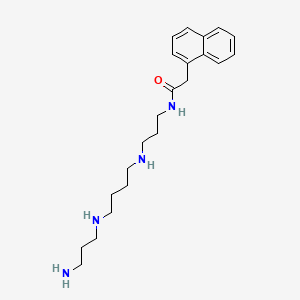

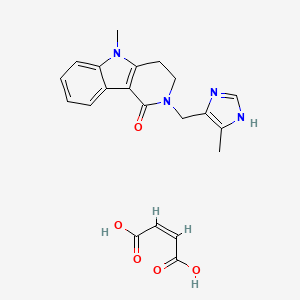
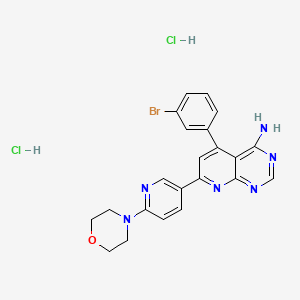

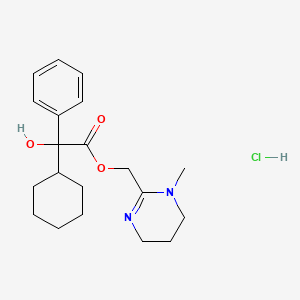
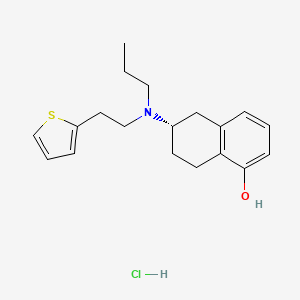
![4-[2,2-Bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol](/img/structure/B1662164.png)